(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine is an organic compound with the molecular formula C14H21N It is a secondary amine characterized by a cyclopropylmethyl group attached to a 1-(3,5-dimethylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 1-(3,5-dimethylphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Cyclopropylmethyl)[(1R)-1-(3,5-dimethylphenyl)ethyl]amine
- {3-[(Cyclopropylmethyl)(methyl)amino]-1-(3,5-dimethylphenyl)propyl}(ethyl)amine
Uniqueness
(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-1-(3,5-dimethylphenyl)ethanamine |
InChI |
InChI=1S/C14H21N/c1-10-6-11(2)8-14(7-10)12(3)15-9-13-4-5-13/h6-8,12-13,15H,4-5,9H2,1-3H3 |
InChI Key |
COQFXUWEQDGTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NCC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.